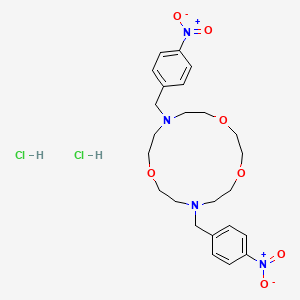

VU 590 dihydrochloride

Descripción general

Descripción

VU 590 dihydrochloride is an inhibitor of the renal outer medullary potassium channel (K ir 1.1, ROMK) with an IC 50 of 294 nM . It also inhibits the inward rectifying K+ channel K ir 7.1 . It does not affect K ir 2.1 or K ir 4.1 . It acts as an intracellular K ir 1.1 channel pore blocker .

Molecular Structure Analysis

The empirical formula of VU 590 dihydrochloride is C24H32N4O7·2HCl . Its molecular weight is 561.46 (anhydrous basis) . The SMILES string representation is O.Cl.Cl.[O-]N+c1ccc(CN2CCOCCOCCN(CCOCC2)Cc3ccc(cc3)N+[O-])cc1 .Chemical Reactions Analysis

VU 590 dihydrochloride inhibits ROMK at sub-micromolar affinity (294 nM) and Kir7.1 at low micromolar affinity . It does not inhibit Kir2.1 or Kir4.1 . VU 590 appears to act by blocking the ion permeation pathway of the channel .Physical And Chemical Properties Analysis

VU 590 dihydrochloride is a solid substance . It is soluble in deionized water to a concentration greater than 10 mg/mL . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Inhibition of Renal Outer Medullary Potassium (ROMK) Channels

VU 590 dihydrochloride is known for its potent inhibition of ROMK channels, which are integral to potassium ion transport in the kidneys. With an IC50 of 294 nM, it’s a valuable tool for studying kidney function and disorders related to electrolyte imbalance .

Study of Inwardly Rectifying Potassium (Kir) Channels

This compound also inhibits Kir7.1 channels at micromolar concentrations, providing insights into the physiological roles of Kir channels in maintaining the resting membrane potential and regulating cellular excitability .

Pharmacological Research

As a blocker of specific potassium channels, VU 590 dihydrochloride serves as a pharmacological probe to dissect the contributions of these channels in various physiological processes and potential therapeutic targets .

Neuroscientific Applications

Given that Kir channels are present in the central nervous system, VU 590 dihydrochloride can be used to explore their functions in neuronal signaling and neurophysiological research .

Cardiovascular Studies

Kir channels are also involved in the regulation of heart rate and contractility. VU 590 dihydrochloride’s ability to inhibit certain Kir channels makes it useful for cardiovascular research, particularly in the context of arrhythmias and other cardiac dysfunctions .

Development of Therapeutic Agents

The selective inhibition profile of VU 590 dihydrochloride can aid in the development of new therapeutic agents targeting specific potassium channels implicated in various diseases, including diabetes, hypertension, and neurological disorders .

Mecanismo De Acción

Target of Action

VU 590 dihydrochloride is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK, also known as Kir1.1) and the inward rectifying potassium channel Kir7.1 . These channels play a crucial role in maintaining potassium balance in the body.

Mode of Action

VU 590 dihydrochloride interacts with its targets by blocking the ion permeation pathway of the channel . It inhibits Kir1.1 at a sub-micromolar affinity (IC50 of 290 nM) and Kir7.1 at low micromolar affinity .

Result of Action

The inhibition of Kir1.1 and Kir7.1 channels by VU 590 dihydrochloride leads to a disruption in the normal flow of potassium ions across the cell membrane. This can affect various cellular processes that depend on the maintenance of potassium ion balance .

Safety and Hazards

VU 590 dihydrochloride is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849485 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VU 590 dihydrochloride | |

CAS RN |

313505-85-0 | |

| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-[4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium](/img/structure/B1193655.png)

![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)

![4-[1-[(4-Fluorophenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinolin-3-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193662.png)